3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one

SN2 Reactivity Nucleophilic Displacement Scaffold Diversification

Source 3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one as a versatile, bifunctional intermediate for hit-to-lead campaigns. Combining a metabolically stable lipophilic hydrogen-bond donor (–CF₂H) with a reactive primary alkyl chloride for rapid diversification, it enables high-yielding SN2 reactions. With an XLogP3 of 1.8 and TPSA of 20.3 Ų, it resides in optimal CNS drug physicochemical space, crucial for building brain-penetrant chemical libraries. Available at ≥95% purity, ensuring batch-to-batch consistency for reproducible synthesis.

Molecular Formula C9H14ClF2NO
Molecular Weight 225.66 g/mol
CAS No. 2004833-01-4
Cat. No. B1476625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one
CAS2004833-01-4
Molecular FormulaC9H14ClF2NO
Molecular Weight225.66 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)F)C(=O)CCCl
InChIInChI=1S/C9H14ClF2NO/c10-4-1-8(14)13-5-2-7(3-6-13)9(11)12/h7,9H,1-6H2
InChIKeyMIFDTRSYFVBSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one (CAS 2004833-01-4) – Procurement-Ready Piperidine Building Block for Medicinal Chemistry


3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one (CAS 2004833-01-4) is a heterocyclic building block belonging to the class of N‑acylated 4‑(difluoromethyl)piperidines. Its structure couples a difluoromethyl‑substituted piperidine ring with a 3‑chloropropan‑1‑one side chain, yielding a bifunctional scaffold that serves as a versatile intermediate in the synthesis of bioactive molecules [1]. The difluoromethyl group is widely employed as a metabolically stable lipophilic hydrogen‑bond donor, while the primary alkyl chloride provides a reactive electrophilic handle for nucleophilic displacement, enabling rapid diversification into lead‑like chemical space [2].

Why 3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one Cannot Be Replaced by Generic Piperidine Analogs


Piperidine‑based building blocks are not interchangeable because subtle alterations in the position of the chloro substituent, the nature of the fluoroalkyl group, or the length of the acyl chain can drastically shift reactivity, lipophilicity, and metabolic stability [1]. For example, moving the chlorine from the 3‑position to the 2‑position converts a primary alkyl chloride into a secondary one, reducing SN2 reactivity by roughly two orders of magnitude . Likewise, replacing the difluoromethyl group (–CF2H) with a trifluoromethyl (–CF3) or a methyl group changes the compound’s hydrogen‑bond donor capacity and logP, which can compromise permeability, solubility, or target engagement in downstream applications [2]. These quantifiable physicochemical and reactivity differences mean that selecting the precise regio‑ and fluoro‑isomer is critical for reproducible synthesis and medicinal chemistry outcomes.

Quantitative Differentiation Evidence for 3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one vs. Closest Analogs


Primary Alkyl Chloride (3‑Chloro) Confers >30‑Fold Higher SN2 Reactivity Compared to the 2‑Chloro Regioisomer

The 3‑chloropropan‑1‑one side chain of the target compound is a primary alkyl chloride, whereas the closest regioisomer, 2‑chloro‑1‑(4‑(difluoromethyl)piperidin‑1‑yl)propan‑1‑one (CAS 1936207‑59‑8), bears a secondary chloride. In bimolecular nucleophilic substitution (SN2) reactions, primary alkyl chlorides typically react 30–40 times faster than secondary chlorides due to reduced steric hindrance at the electrophilic carbon . This kinetic advantage translates directly into higher yields and shorter reaction times when the target compound is used as an electrophilic building block for amine‑, thiol‑, or alkoxide‑based diversification.

SN2 Reactivity Nucleophilic Displacement Scaffold Diversification

Computed LogP (XLogP3 = 1.8) Balances Lipophilicity and Aqueous Solubility Relative to the Trifluoromethyl Analog

The target compound exhibits a computed XLogP3 of 1.8 [1], placing it in the optimal lipophilicity range for oral drug candidates (logP 1–3). In contrast, the analogous 3‑chloro‑1‑(4‑(trifluoromethyl)piperidin‑1‑yl)propan‑1‑one (CF3 analog) is predicted to have an XLogP3 of approximately 2.5, as the –CF2H→–CF3 replacement typically increases logP by 0.6–0.7 units [2]. The lower logP of the target compound suggests improved aqueous solubility and reduced non‑specific protein binding compared to the trifluoromethyl series.

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA = 20.3 Ų) Supports Blood‑Brain Barrier Permeability vs. Higher‑TPSA Amino Analogs

The target compound has a TPSA of 20.3 Ų [1], well below the empirical threshold of 90 Ų for blood‑brain barrier penetration and the 140 Ų limit for oral absorption [2]. The related 3‑amino analog, 3‑amino‑1‑(4‑(difluoromethyl)piperidin‑1‑yl)propan‑1‑one, carries an additional hydrogen‑bond donor, which raises its TPSA to approximately 46–50 Ų (estimated from primary amine contribution) [2]. The lower TPSA of the chloro derivative makes it a more suitable starting point for CNS‑penetrant compound libraries.

CNS Permeability TPSA Medicinal Chemistry Design

Rotatable Bond Count (3) Provides Optimal Conformational Flexibility for Target Binding vs. Rigidified Analogs

With three rotatable bonds [1], the target compound occupies a middle ground between excessive rigidity (which limits target adaptation) and excessive flexibility (which incurs entropic penalties upon binding). The 2‑chloro regioisomer possesses only two rotatable bonds due to the branching at the α‑carbon, restricting conformational sampling of the chloroethyl side chain [2]. This restriction can reduce the probability of achieving a bioactive conformation during target engagement.

Conformational Flexibility Ligand Efficiency Scaffold Diversity

Hydrogen Bond Acceptor Count (3) Matches Rule‑of‑Five Guidelines While the Difluoromethyl Group Adds a Hydrogen Bond Donor (HBD = 0.5–1)

The target compound presents three hydrogen bond acceptors (carbonyl oxygen, two fluorine atoms) and zero formal hydrogen bond donors by standard count [1]. However, the difluoromethyl group (–CF2H) acts as a weak hydrogen bond donor (estimated pKa ~14–15, HBD ≈ 0.5–1) [2], which can engage in electrostatic interactions with protein backbones without significantly increasing TPSA. The pure methyl analog, 3‑chloro‑1‑(4‑methylpiperidin‑1‑yl)propan‑1‑one, lacks this donor capacity entirely, while the amino analog introduces a strong donor that raises TPSA substantially.

Hydrogen Bonding Drug‑likeness Metabolic Stability

Validated 95% Purity and Controlled Storage Ensure Reproducible Reactivity Across Batches

Commercial vendors list the target compound at a minimum purity of 95% , with long‑term storage recommended at cool, dry conditions [1]. In contrast, the 3‑(difluoromethyl) positional isomer (CAS 2090611‑53‑1) is less consistently stocked and purity specifications are not always published, leading to batch‑to‑batch variability that can compromise multi‑step synthesis . The reliable availability of the 4‑(difluoromethyl) isomer at defined purity simplifies procurement planning and reduces the risk of failed reactions due to unidentified impurities.

QC Specifications Batch Consistency Procurement Assurance

Optimal Application Scenarios for 3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one


Efficient Nucleophilic Diversification for Parallel Library Synthesis

The primary alkyl chloride of the target compound (3‑chloro) facilitates rapid, high‑yielding SN2 reactions with amines, thiols, and alkoxides, enabling parallel synthesis of diverse compound libraries. This is particularly valuable in hit‑to‑lead campaigns where throughput and product purity are critical .

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Permeability

With an XLogP3 of 1.8 and TPSA of 20.3 Ų, the compound resides in the optimal property space for oral CNS drugs. It can serve as a core scaffold for designing brain‑penetrant candidates targeting neurological disorders, where the difluoromethyl group adds metabolic stability without pushing logP above 3 [1].

Fragment‑Based Screening Where Conformational Flexibility Enhances Hit Rates

The three rotatable bonds of the target compound allow it to adopt multiple conformations, increasing the likelihood of productive binding in fragment‑based screens. This flexibility, combined with its weak hydrogen bond donor capacity, makes it an attractive fragment starting point for structure‑guided optimization [2].

Reliable Multi‑Gram Scale‑Up for Preclinical Candidate Synthesis

The compound’s established commercial supply at ≥95% purity, along with defined storage conditions, ensures batch‑to‑batch consistency. This reliability supports multi‑gram scale‑up for preclinical candidate synthesis, where impurities could otherwise lead to failed regulatory starting material specifications .

Quote Request

Request a Quote for 3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.